The compound can be sourced from chemical suppliers specializing in organic compounds. It is often used in research settings due to its unique structural properties and reactivity.
9H-Fluorene-2,7-disulfonamide falls under the category of sulfonamides, which are compounds containing a sulfonyl group attached to an amine. These compounds are known for their biological activity, particularly as antibiotics and in other therapeutic applications.
The synthesis of 9H-Fluorene-2,7-disulfonamide typically involves the following steps:
The reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving high yields and purity. For instance, using concentrated sulfuric acid at elevated temperatures can enhance the sulfonation efficiency.
The molecular structure of 9H-Fluorene-2,7-disulfonamide can be represented as follows:
The compound features a fluorene backbone with two sulfonamide groups (-SO2NH2) attached at the 2 and 7 positions.
9H-Fluorene-2,7-disulfonamide participates in various chemical reactions typical of sulfonamides:
Reactions often require specific conditions such as controlled pH and temperature to optimize yields and minimize by-products.
The mechanism of action for 9H-Fluorene-2,7-disulfonamide largely depends on its biological applications. In medicinal chemistry, it may act by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
Research indicates that similar compounds exhibit antimicrobial properties through competitive inhibition. The structural features that enhance binding affinity to target enzymes are critical for its effectiveness.
9H-Fluorene-2,7-disulfonamide has several potential applications:
Research continues to explore its utility in various domains, particularly due to its unique structural attributes that may confer advantageous properties in drug development and material synthesis.
The parent compound is systematically named as 9H-fluorene-2,7-disulfonamide according to IUPAC conventions. This name specifies:
Structural Representation:
C1C2=CC(=CC=C2C3=CC=CC=C31)S(=O)(=O)N.S(=O)(=O)N ACKSRUVECBPFLU-UHFFFAOYSA-N (for N,N-didecyl variant) [8]. Derivatives of 9H-fluorene-2,7-disulfonamide exhibit significant molecular diversity due to substitutions on nitrogen, C9, or both. Key variations include:
Nitrogen-Substituted Derivatives
| Substituent (R) | Molecular Formula | Molecular Weight (Da) |
|---|---|---|
| Diethyl | C₁₇H₂₀N₂O₄S₂ | 384.48 [1] |
| Didecyl | C₃₃H₅₂N₂O₄S₂ | 604.92 [8] |
| Bis(4-chlorophenyl) | C₂₅H₁₆Cl₂N₂O₅S₂ | 527.43 [4] |
| Diisopentyl (hydrazone) | C₂₃H₃₂N₄O₄S₂ | 492.65 [9] |
C9-Functionalized Derivatives
| C9 Modification | Example Substituent | Molecular Weight Range (Da) |
|---|---|---|
| 9-Oxo (keto) | N,N-diphenyl | 466.55 [3] |
| Hydroxyimino | N,N-dicyclohexyl | 517.67 [6] |
| Phenylhydrazono | None | ~440 (estimated) [7] |
Key Trends:
Naming derivatives follows additive and multiplicative IUPAC principles:
N-Substituted Sulfonamides
N<position>-<substituent>,N<position>-<substituent>-9H-fluorene-2,7-disulfonamide C9-Functionalized Derivatives
Special Conventions
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7